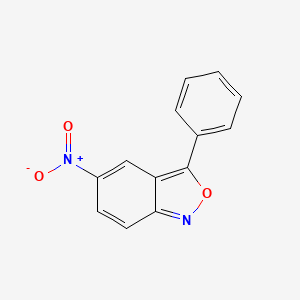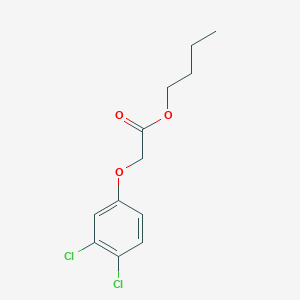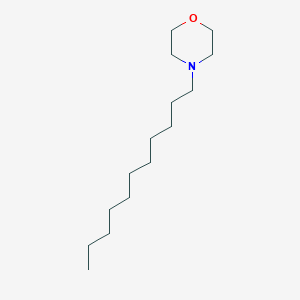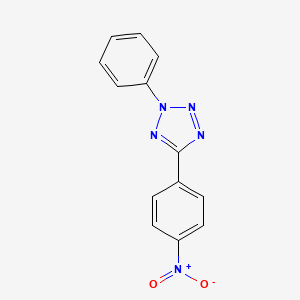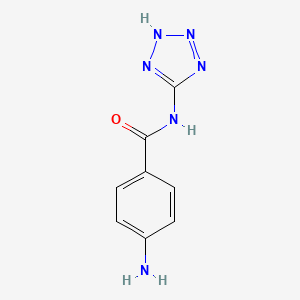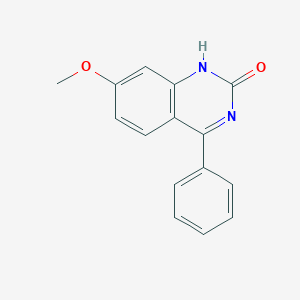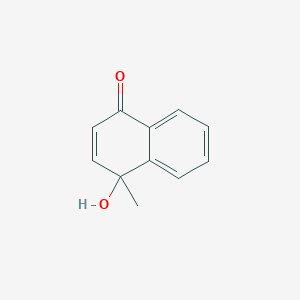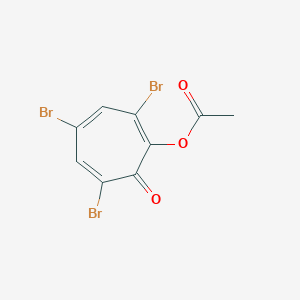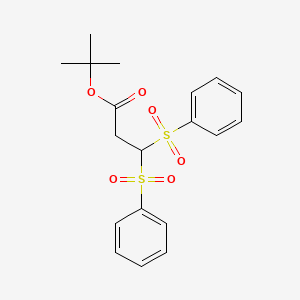
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione is an organic compound characterized by the presence of a dimethylamino group and two phenyl groups attached to a butene-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a benzaldehyde derivative. One common method is the condensation reaction between 4-dimethylaminobenzaldehyde and acetophenone under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The compound can also undergo electron transfer reactions, contributing to its redox properties. These interactions can affect cellular pathways and molecular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Dimethylaminobenzaldehyde: Shares the dimethylamino group and aromatic structure.
4-Dimethylaminoantipyrine: Contains a dimethylamino group and is used in various chemical applications .
Uniqueness
4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a butene-dione backbone and two phenyl groups sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.
Eigenschaften
CAS-Nummer |
36777-65-8 |
|---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
4-(dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H17NO2/c1-19(2)13-16(14-9-5-3-6-10-14)18(21)17(20)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
UWLLHBWUIGRKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


